2(5H)-Furanone, 5-phenyl-3-propyl-
Description
Contextual Significance of the 2(5H)-Furanone Scaffold in Organic and Medicinal Chemistry
The 2(5H)-furanone, or butenolide, framework is a privileged heterocyclic structure found in a vast number of natural products. researchgate.net This five-membered lactone ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its prevalence in nature has inspired chemists to explore its synthetic accessibility and potential therapeutic applications. The inherent reactivity of the 2(5H)-furanone ring, including its conjugated double bond and ester functionality, makes it a versatile building block for the synthesis of more complex molecules. researchgate.net
The biological importance of this scaffold is underscored by the diverse activities exhibited by compounds containing this moiety. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.gov For instance, certain furanone derivatives have been shown to inhibit quorum sensing, a cell-to-cell communication mechanism in bacteria, thereby preventing biofilm formation. unipi.it This wide range of biological activities has cemented the 2(5H)-furanone scaffold as a significant target in drug discovery and development.
Research Landscape of Substituted 2(5H)-Furanones
The versatility of the 2(5H)-furanone core has led to extensive research into its substituted derivatives. Scientists have explored the introduction of various functional groups at different positions of the furanone ring to modulate its biological activity and physical properties. This has resulted in the creation of large combinatorial libraries of substituted 2(5H)-furanones for screening against various diseases.
Research has shown that the nature and position of the substituents play a crucial role in determining the biological effects of these compounds. For example, the introduction of aryl groups can lead to potent anticancer activity. nih.govnih.gov Similarly, the presence of alkyl chains and other functionalities can confer significant antimicrobial and antifungal properties. nih.gov The development of novel synthetic methodologies, including solid-phase synthesis and transition-metal-catalyzed reactions, has further expanded the accessible chemical space of substituted 2(5H)-furanones, enabling the generation of diverse molecular architectures with a wide array of biological functions. acs.org
Specific Focus on 2(5H)-Furanone, 5-phenyl-3-propyl- and Its Structural Analogues
While direct and extensive research on 2(5H)-Furanone, 5-phenyl-3-propyl- is limited in publicly available literature, its structural features—a phenyl group at the 5-position and a propyl group at the 3-position—place it within a well-studied class of compounds. The synthesis and biological activities of its structural analogs provide valuable insights into its potential properties.
Synthesis of Structural Analogues:
A variety of synthetic routes have been developed for 2(5H)-furanones with substitutions at the 3 and 5 positions. One common approach involves the reaction of α-selenocarboxylic acids supported on a polymer with epoxides, followed by oxidation and elimination to yield the desired furanone. acs.org For instance, 5-phenyl-2(5H)-furanone and 3-methyl-5-phenyl-2(5H)-furanone have been synthesized using this method. acs.org Another strategy involves the reaction of 3-aroylpropanoic acids with aromatic aldehydes to produce 3-arylidene-5-aryl-2(3H)-furanones. researchgate.net
A synthesis of a compound structurally similar to the title compound, 5-[3-(t-butyldiphenylsilyloxy)propyl]-4-phenyl-2(5H)furanone, has been reported, involving the reflux of (3R,4S,5R*)-5-[3-(t-butyldiphenylsilyloxy)propyl]-2-oxo-4-phenyl-3-phenylsulfinyltetrahydrofuran in toluene. While not identical, this synthesis demonstrates a viable pathway to related structures.
Biological Activities of Structural Analogues:
The biological activities of furanones with phenyl and alkyl substituents are diverse and significant.
Anticancer Activity: Several studies have highlighted the potent cytotoxic effects of furanone derivatives against various cancer cell lines. nih.govnih.govnih.govoup.com For example, a series of 3,4-diaryl-2(5H)-furanones showed potent cytotoxicity, with some compounds exhibiting ED50 values of less than 20 nM. nih.gov Similarly, certain 5-arylated 2(5H)-furanones have demonstrated significant anticancer activity against murine colon cancer cell lines. nih.govoup.com Bis-2(5H)-furanone derivatives have also been identified as a new class of anticancer agents. researchgate.netnih.gov
Antimicrobial and Antifungal Activity: Substituted butenolides have been extensively investigated for their antimicrobial properties. nih.gov For instance, a series of 2-arylidene-4-phenylbut-3-en-4-olides and their corresponding pyrrolone derivatives have shown activity against various bacteria and fungi. nih.gov Some butenolide derivatives containing a methoxyacrylate scaffold have demonstrated significant antifungal activity, particularly against Sclerotinia sclerotiorum. mdpi.com Furthermore, certain furanone derivatives exhibit selective antibacterial activity against Staphylococcus aureus by inducing the production of reactive oxygen species. nih.gov
Other Biological Activities: Butenolide derivatives isolated from Aspergillus terreus have been found to be selective inhibitors of butyrylcholinesterase, suggesting potential applications in the management of neurodegenerative diseases. nih.gov Additionally, some furanones act as quorum sensing inhibitors, which can mitigate bacterial virulence without exerting selective pressure for resistance. nih.gov
Table 1: Selected Structural Analogues of 2(5H)-Furanone, 5-phenyl-3-propyl- and their Reported Biological Activities
| Compound Name | Structure | Reported Biological Activity |
| 5-Phenyl-2(5H)-furanone | Phenyl group at C5 | Intermediate for synthesis of other furanones |
| 3-Methyl-5-phenyl-2(5H)-furanone | Methyl at C3, Phenyl at C5 | Intermediate for synthesis of other furanones |
| 3,4-Diaryl-2(5H)-furanones | Aryl groups at C3 and C4 | Potent cytotoxic activity against cancer cell lines nih.gov |
| 5-Arylated 2(5H)-furanones | Aryl group at C5 | Anticancer activity nih.govoup.com |
| 2-Arylidene-4-phenylbut-3-en-4-olides | Arylidene at C2, Phenyl at C4 | Antibacterial and antifungal activity nih.gov |
| Butyrolactone I | Phenyl and benzyl (B1604629) groups | Selective butyrylcholinesterase inhibitor nih.gov |
| 4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives | Fluorophenyl at C4 | Quorum sensing inhibitors nih.gov |
Current Research Gaps and Future Directions for the Compound Class
The most significant research gap is the lack of specific studies on 2(5H)-Furanone, 5-phenyl-3-propyl-. While the broader class of substituted furanones is well-explored, this particular combination of a 5-phenyl and a 3-propyl substituent has not been a focus of published research. This represents a clear opportunity for future investigation.
Future Directions:
Synthesis and Characterization: The development of an efficient and scalable synthesis for 2(5H)-Furanone, 5-phenyl-3-propyl- is a primary objective. This would enable further investigation of its chemical and biological properties. Full characterization of the compound using modern spectroscopic techniques will be essential.
Biological Screening: Given the wide range of biological activities exhibited by its structural analogs, a comprehensive screening of 2(5H)-Furanone, 5-phenyl-3-propyl- is warranted. This should include assays for:
Anticancer activity against a panel of human cancer cell lines.
Antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme inhibition assays , such as for cholinesterases, based on the activity of related butenolides.
Quorum sensing inhibition assays to explore its potential as an anti-virulence agent.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the alkyl chain length at the 3-position (e.g., ethyl, butyl) and different substituents on the phenyl ring at the 5-position would provide valuable SAR data. This would help in optimizing the compound for a specific biological target.
Mechanistic Studies: For any promising biological activity observed, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.
Structure
2D Structure
3D Structure
Properties
CAS No. |
336800-60-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-phenyl-4-propyl-2H-furan-5-one |
InChI |
InChI=1S/C13H14O2/c1-2-6-11-9-12(15-13(11)14)10-7-4-3-5-8-10/h3-5,7-9,12H,2,6H2,1H3 |
InChI Key |
SFTWRWFUJKIRMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Novel Strategies for 2 5h Furanone, 5 Phenyl 3 Propyl
Foundational Approaches to 2(5H)-Furanone Core Synthesis
The fundamental construction of the 2(5H)-furanone ring system can be achieved through classical organic reactions, primarily involving the cyclization of acyclic precursors or the oxidation of furan (B31954) derivatives. These methods lay the groundwork for more complex syntheses.
Cyclization Reactions of Precursors (e.g., Condensation, Olefin Metathesis)
Cyclization strategies offer a direct route to the furanone core by forming the heterocyclic ring from an open-chain precursor. Condensation reactions, for instance, are a powerful tool for this transformation. The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, can be employed. nih.gov Similarly, the Mukaiyama aldol (B89426) reaction, which facilitates the cross-aldol reaction between a silyl (B83357) enol ether and an aldehyde or ketone, provides another avenue for constructing the carbon skeleton necessary for cyclization. nih.gov
A plausible synthetic route to 2(5H)-Furanone, 5-phenyl-3-propyl- via a condensation approach could involve the reaction of a β-keto ester with an appropriate aldehyde, followed by intramolecular cyclization and dehydration.
Olefin metathesis, a Nobel Prize-winning technology, has emerged as a highly efficient method for the formation of cyclic compounds. researchgate.net Specifically, ring-closing metathesis (RCM) of a diene precursor can be utilized to construct the 2(5H)-furanone ring. This approach offers the advantage of mild reaction conditions and high functional group tolerance. The synthesis of substituted furan derivatives has been successfully achieved through the cross-metathesis of allylic alcohols with enones, which generates γ-hydroxyenone intermediates that can then undergo acid-catalyzed cyclization to yield the desired furanone. nih.gov
Table 1: Examples of Cyclization Reactions for 2(5H)-Furanone Synthesis
| Precursor Type | Reaction | Catalyst/Reagent | Product | Reference |
| Allylic alcohol and enone | Cross-Metathesis/Cyclization | Grubbs catalyst, Acid | 2,5-disubstituted furan | nih.gov |
| Diene | Ring-Closing Metathesis | Grubbs catalyst | Fused furo[3,2-b]furanone | medchemexpress.com |
| Ketone and α,α-dimethoxyketone | Aldol Condensation/Cyclization | TiCl₄, Bu₃N | Trialkylsubstituted 2(5H)-furanone | prepchem.com |
| 3,4-Dihalo-2(5H)-furanone and active hydrogen compound | Knoevenagel Condensation | In(OAc)₃ | 5-substituted-2(5H)-furanone | nih.gov |
Oxidative Pathways to Furanone Ring Formation (e.g., Photooxidation, Peracid Oxidation)
Oxidative methods provide an alternative strategy for accessing the 2(5H)-furanone core, typically starting from furan derivatives. Photooxidation, involving the use of singlet oxygen, is a well-established method for converting furans into 5-hydroxy-2(5H)-furanones. researchgate.netorgsyn.org This reaction is often carried out in the presence of a photosensitizer, such as methylene blue or Rose Bengal. orgsyn.org The resulting 5-hydroxy-2(5H)-furanone can then be further functionalized. The photooxidation of 2-(α-hydroxyalkyl)furans can lead to the formation of 5-hydroxy-2(5H)-furanones, with the product distribution being dependent on the substitution pattern of the starting furan. researchgate.net
Peracid oxidation offers another route to the furanone ring. For instance, the oxidation of furfural (B47365) with performic acid, generated in situ from formic acid and hydrogen peroxide, can yield 2(5H)-furanone. elsevierpure.com The reaction of 2(5H)-furanone with aqueous hydrogen peroxide has also been studied, leading to succinic acid under certain pH conditions. scilit.com The oxidation of furfural using hydrogen peroxide in the presence of various catalysts, such as trifluoroacetic acid or titanium silicate-1 (TS-1), has been shown to produce 2(5H)-furanone and 5-hydroxy-2(5H)-furanone, respectively. rsc.orgchemrxiv.org
Table 2: Examples of Oxidative Pathways for 2(5H)-Furanone Synthesis
| Starting Material | Oxidant/Catalyst | Product | Reference |
| Furfural | Singlet Oxygen | 5-Hydroxy-2(5H)-furanone | orgsyn.org |
| Furan | Hydrogen Peroxide/TS-1 | 5-Hydroxy-2(5H)-furanone | acs.orgrsc.org |
| Furfural | Hydrogen Peroxide/Formic Acid | 2(5H)-Furanone | elsevierpure.com |
| 2-(α-hydroxyalkyl)furans | Singlet Oxygen | 5-hydroxy-2(5H)-furanones | researchgate.net |
| 3,4-dihalo-2(5H)-furanones | Hydrogen Peroxide/Acetic Acid | Chiral 2(5H)-furanone sulfones | nih.gov |
Metal-Catalyzed Synthetic Routes to 2(5H)-Furanone, 5-phenyl-3-propyl- and Derivatives
Transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the construction of complex molecules. Various metal-catalyzed reactions have been developed for the synthesis of the 2(5H)-furanone ring and for the introduction of substituents at specific positions.
Rhodium-Catalyzed Cyclocarbonylation Approaches
Rhodium catalysts have proven effective in the cyclocarbonylation of alkynes to produce 2(5H)-furanones. For example, the rhodium-catalyzed cyclocarbonylation of propargyl alcohol derivatives bearing a trialkylsilyl group on the terminal sp-carbon under hydroformylation conditions yields 3-silyl-2(5H)-furanones. mdpi.comacs.org This reaction requires the presence of a rhodium carbonyl complex, such as Rh₄(CO)₁₂. Rhodium(III)-catalyzed [3+2] annulation of 2-alkenylphenols with alkynes has also been reported to generate spirocyclic skeletons. acs.org
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Chlorocyclocarbonylation)
Palladium catalysis is a cornerstone of modern organic synthesis, and several palladium-catalyzed reactions are applicable to the synthesis of 2(5H)-Furanone, 5-phenyl-3-propyl-. The palladium-catalyzed cyclocarbonylation of substituted alkynols provides a direct route to substituted 2(5H)-furanones. organic-chemistry.org
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce the phenyl group at the 5-position or the propyl group at the 3-position of the furanone ring. For instance, the coupling of a 4-tosyl-2(5H)-furanone with a boronic acid can generate 4-substituted 2(5H)-furanones. mdpi.comsmolecule.combohrium.com A plausible strategy for the synthesis of the target molecule would involve the synthesis of a 5-halo- or 3-halo-2(5H)-furanone precursor, followed by a Suzuki-Miyaura coupling with phenylboronic acid or propylboronic acid, respectively.
Palladium-catalyzed chlorocyclocarbonylation of allenes has also been explored for the synthesis of furanones, although specific applications for the synthesis of 3,5-disubstituted derivatives are less common.
Table 3: Examples of Palladium-Catalyzed Reactions for 2(5H)-Furanone Synthesis
Other Transition Metal-Mediated Syntheses
Beyond rhodium and palladium, other transition metals have been utilized in the synthesis of 2(5H)-furanones.
Ruthenium: Ruthenium-catalyzed oxidative cyclocarbonylation of 1,1-disubstituted allyl alcohols provides a route to 2(5H)-furanones. mdpi.com Additionally, ruthenium catalysts can effect the cyclization of epoxyalkynes to furans. nih.gov
Nickel: Nickel-based catalysts have been employed for the hydrogenation of 2(5H)-furanone to γ-butyrolactone. researchgate.net
Copper: Copper(I)-catalyzed reactions have been developed for the synthesis of γ-butenolide derivatives.
Gold: Gold catalysts have been used for the cycloisomerization of γ-hydroxyalkynones to produce 3(2H)-furanones and for the synthesis of multisubstituted 3(2H)-furanones through a cascade reaction. organic-chemistry.org
Iron: While less common, iron-catalyzed reactions for furanone synthesis are an area of growing interest.
Titanium: TiCl₄-mediated condensation of ketones with α,α-dimethoxyketones affords trialkylsubstituted 2(5H)-furanones in a one-pot manner. prepchem.com
These alternative metal-catalyzed methods offer a broad toolkit for the synthesis of the 2(5H)-furanone core and its derivatives, providing opportunities for developing novel and efficient routes to 2(5H)-Furanone, 5-phenyl-3-propyl-.
Stereoselective and Enantioselective Synthesis of Furanone Chirality
Achieving control over the stereogenic centers in the furanone ring is critical, as the biological activity of such compounds is often dependent on their absolute configuration. The C5 position, bearing the phenyl group in the target molecule, is a common focal point for introducing chirality.
A primary strategy for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into the furanone precursor. wikipedia.org This auxiliary group directs the stereochemical outcome of subsequent reactions and is later removed. wikipedia.org Natural products like l-menthol (B7771125) and l-borneol are frequently employed for this purpose. nih.govmdpi.com For instance, the synthesis of chiral 5-alkoxy-2(5H)-furanones can be achieved through the acid-catalyzed reaction of mucochloric or mucobromic acid with a chiral alcohol like l-menthol. nih.govmdpi.comrug.nl This creates a diastereomeric mixture of furanones that can often be separated, providing a stereochemically pure precursor for further elaboration. nih.gov
The chiral auxiliary, typically attached at the C5 position, sterically shields one face of the furanone ring, directing incoming reagents to the opposite face. rug.nl This is particularly effective in Diels-Alder reactions and 1,4-conjugate additions. rug.nlrug.nl The criteria for an effective chiral directing group include its ability to provide high chemical yields with predictable stereocontrol, its availability in both enantiomeric forms, and the ease of its attachment and non-destructive removal. rug.nl
A more advanced and efficient alternative to stoichiometric chiral auxiliaries is the use of chiral catalysts. rug.nl Chiral Lewis acids, for example, can coordinate to the furanone substrate and create a chiral environment, influencing the trajectory of the reacting species. rug.nl This catalytic approach is more atom-economical and elegant.
Table 1: Comparison of Chiral Auxiliary Performance in Furanone Synthesis
| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Excess (d.e.) | Reference |
| l-Menthol | Dihalo-2(5H)-furanone | Acetalization | Forms separable diastereomers | nih.govrug.nl |
| l-Borneol | Dihalo-2(5H)-furanone | Acetalization | Forms separable diastereomers | nih.govmdpi.com |
| trans-2-Phenylcyclohexanol | Glyoxylate Ester | Ene Reaction | 10:1 d.r. (90% d.e.) | wikipedia.org |
| Cinchonidine | 5-methoxy-2(5H)-furanone | Thiophenol Addition | 13% e.e. (Kinetic Resolution) | rug.nlpsu.edu |
This table illustrates typical performance data for various auxiliaries in related furanone systems.
The Michael (or 1,4-conjugate) addition is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds at the C4 position of the 2(5H)-furanone ring. When applied asymmetrically, it can establish a chiral center with high fidelity. The strategy often involves the addition of a nucleophile to a chiral 5-alkoxy-2(5H)-furanone, where the existing stereocenter at C5 directs the approach of the nucleophile. rug.nlpsu.edu
For the synthesis of 5-phenyl-3-propyl-2(5H)-furanone, a relevant approach would involve an asymmetric Michael addition to a 3-propyl-5-phenyl-2(5H)-furanone precursor. Alternatively, a Michael addition-elimination sequence on a substrate like 5-phenyl-3-propyl-4-halo-2(5H)-furanone could be envisioned. Research on chiral 5-alkoxy-3,4-dihalo-2(5H)-furanones has shown that nucleophilic attack can be directed in a highly stereoselective manner. researchgate.net
The use of organocatalysts, such as chiral amines or prolinol derivatives, has emerged as a premier method for asymmetric Michael additions. mdpi.com These catalysts can activate the substrate and guide the nucleophile to create the desired stereoisomer with high enantiomeric excess. mdpi.com For example, the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, a system analogous to the furanone core, can yield products with excellent enantiomeric excess (e.g., 94-96% ee) when catalyzed by O-TMS-protected prolinol. mdpi.com
Innovative Multi-Component and Domino Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, offer a highly efficient route to complex molecules like substituted furanones. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. researchgate.net
A well-documented MCR for furanone synthesis involves the one-pot reaction of an amine, an aldehyde, and diethyl acetylenedicarboxylate (B1228247). nih.gov To adapt this for the target molecule, one could theoretically use propylamine, benzaldehyde, and an appropriate acetylenic ester, catalyzed by an acid such as silica (B1680970) sulfuric acid, to construct the core structure in a single step. nih.gov Another reported three-component synthesis uses aryl aldehydes, 4-amino pyridine, and dimethyl acetylenedicarboxylate with a magnetic nanocatalyst, highlighting the versatility of this approach. researchgate.net
Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations triggered by a single event, leading to a significant increase in molecular complexity. nih.gov A plausible domino strategy for 5-phenyl-3-propyl-2(5H)-furanone could involve an initial intermolecular reaction followed by a series of cyclizations and rearrangements to furnish the final furanone ring system without isolating intermediates.
Table 2: Example of a Three-Component Reaction for Furanone Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Yield | Reference |
| Amine | Aldehyde | Diethyl Acetylenedicarboxylate | Silica Sulfuric Acid | 3,4,5-Trisubstituted Furanone | High | nih.gov |
| 4-Amino Pyridine | Aryl Aldehyde | Dimethyl Acetylenedicarboxylate | Magnetic Nanocatalyst | 3,4,5-Trisubstituted Furanone | Moderate | researchgate.net |
This table outlines the components and conditions for general multi-component syntheses of furanone derivatives.
Exploration of Green Chemistry Principles in Furanone Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. In furanone synthesis, these principles are being actively explored.
One key area is the use of environmentally benign solvents and catalysts. The oxidation of furfural, a renewable chemical derived from biomass, to 5-hydroxy-2(5H)-furanone can be achieved using water as a solvent and a titanium silicate (B1173343) (TS-1) molecular sieve as a catalyst, yielding a versatile platform chemical for further transformations. rsc.orgchemrxiv.org This precursor could then be functionalized to introduce the phenyl and propyl groups.
Energy efficiency is another focus. Microwave irradiation has been successfully used to accelerate reactions and improve yields in the synthesis of furanone derivatives, often reducing reaction times from hours to minutes and minimizing thermal decomposition. rsc.org
The development of one-pot and tandem reactions, as discussed in the previous section, is inherently green as it reduces the number of workup and purification steps, thereby saving solvents and energy. researchgate.net For example, an efficient telescope method for preparing furan-2(5H)-one derivatives has been developed based on a tandem multicomponent reaction that avoids chromatographic purification. researchgate.net
Chemical Transformations and Mechanistic Investigations of 2 5h Furanone, 5 Phenyl 3 Propyl
Reactivity at the Furanone Heterocyclic Ring
The 2(5H)-furanone core is a highly reactive structure due to the presence of a carbonyl group at the C2 position, a conjugated double bond, and various substituents. nih.gov This combination of features allows for a diverse range of chemical transformations.
Nucleophilic Addition and Substitution Reactions at C2, C3, C4, and C5 Positions
The electrophilic nature of the carbon atoms in the furanone ring makes them susceptible to attack by nucleophiles. The reactivity at each position is influenced by the electronic effects of the substituents and the reaction conditions.
C2 Position: The carbonyl carbon at C2 is a primary site for nucleophilic attack. Reactions with various nucleophiles can lead to ring-opening or the formation of addition products. For instance, the reaction with amines can result in the formation of pyrrol-2-one derivatives. nih.gov
C3 and C4 Positions: The double bond between C3 and C4 is susceptible to nucleophilic conjugate addition. However, the presence of the propyl group at C3 and the phenyl group at C5 can sterically hinder this type of reaction. In some cases, substitution reactions at these positions can occur, particularly if there are suitable leaving groups present. nih.govbibliomed.org
C5 Position: The C5 position, being adjacent to the oxygen heteroatom and bearing a phenyl group, can also be a site for nucleophilic substitution, especially in derivatives where a leaving group is present at this position. nih.govsmolecule.com
The reaction of 2(5H)-furanones with different nucleophiles can lead to a variety of products, as illustrated by the reactions of related furanone derivatives. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily react with O-nucleophiles like phenols and S-nucleophiles such as mercaptans, leading to substitution at the C5 position. nih.gov Similarly, nitrogen nucleophiles like amines and hydrazines can react to form N-aminated products or lead to ring transformations, yielding pyridazinone derivatives. nih.govsemanticscholar.org
Table 1: Examples of Nucleophilic Reactions on the Furanone Ring
| Nucleophile | Reaction Type | Position of Attack | Product Type |
|---|---|---|---|
| Amines | Addition-Elimination | C2 | Pyrrol-2-one derivatives nih.gov |
| Phenols | Substitution | C5 | 5-Phenoxy derivatives nih.gov |
| Mercaptans | Substitution | C4 or C5 | Thioether derivatives nih.gov |
| Hydrazine | Ring Transformation | - | Pyridazinone derivatives nih.gov |
| Sodium Azide | Substitution | C4 and C5 | Azido derivatives nih.gov |
Electrophilic Aromatic Substitution on Phenyl and Propyl Moieties
The phenyl group attached at the C5 position of the furanone ring is susceptible to electrophilic aromatic substitution reactions. The furanone ring itself acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring. However, the presence of other substituents on the phenyl ring can influence the regioselectivity of the substitution.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on the phenyl ring, allowing for the introduction of a wide range of functional groups. youtube.com The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and avoid side reactions on the furanone ring.
The propyl group at the C3 position is generally not susceptible to electrophilic substitution.
Cycloaddition Reactions (e.g., Diels-Alder, [8+2] Cycloadditions)
The conjugated double bond within the 2(5H)-furanone ring system allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the furanone can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. The stereochemistry and regiochemistry of the Diels-Alder reaction are governed by the frontier molecular orbitals of the furanone and the diene.
Functional Group Interconversions on the Substituents
The phenyl and propyl substituents on the furanone ring provide opportunities for further chemical modifications through functional group interconversions.
Halogenation and Halogen Exchange Reactions
Halogenation of the phenyl group can be achieved through electrophilic aromatic substitution, as mentioned previously. Furthermore, if a halogen is already present on the phenyl or propyl group, it can potentially undergo halogen exchange reactions, for instance, a Finkelstein reaction to replace a chlorine or bromine atom with iodine.
For the furanone ring itself, halogenation can occur at the C3 and C4 positions. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are well-known reactive intermediates. nih.gov While the starting compound of interest does not have halogens on the ring, these could potentially be introduced under specific reaction conditions.
Derivatization of the Propyl and Phenyl Groups
The propyl and phenyl groups can be further functionalized to introduce a variety of chemical moieties, thereby modifying the properties of the parent molecule.
Propyl Group: The aliphatic nature of the propyl group allows for free-radical halogenation, which can then be followed by nucleophilic substitution to introduce groups like hydroxyl, cyano, or amino functionalities. Oxidation of the propyl group could lead to the formation of a carboxylic acid or ketone, depending on the reaction conditions.
Phenyl Group: As discussed, electrophilic aromatic substitution is a key method for derivatizing the phenyl group. The introduction of functional groups like nitro or amino groups opens up a vast array of subsequent chemical transformations. For example, a nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a wide range of substituents.
Table 2: Potential Derivatization Reactions of Substituents
| Substituent | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Phenyl | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl derivative |
| Phenyl | Halogenation | Br₂, FeBr₃ | Bromo-phenyl derivative |
| Phenyl | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-phenyl derivative |
| Propyl | Free-Radical Halogenation | NBS, light | Bromo-propyl derivative |
| Propyl (after halogenation) | Nucleophilic Substitution | NaOH | Hydroxy-propyl derivative |
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
While specific kinetic and spectroscopic data for 2(5H)-Furanone, 5-phenyl-3-propyl- are not available, the general mechanisms of furanone reactions have been investigated. These studies typically employ techniques such as NMR spectroscopy and computational analysis to understand reaction pathways. For instance, in cycloaddition reactions involving 2(5H)-furanone, computational studies have been used to analyze the synchronicity of bond formation, revealing that the degree of asynchrony can be influenced by substituents and the geometry of the transition state. acs.org
The α,β-unsaturated lactone structure is a key feature of the furanone core, creating a conjugated system that is fundamental to its reactivity. This system can act as a Michael acceptor, making it susceptible to nucleophilic attack. Mechanistic studies on related butenolides have explored reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govmdpi.com For example, the vinylogous Michael addition of functionalized furanones to nitroalkenes has been studied using chiral catalysts to understand the stereoselectivity of the reaction. mdpi.com The mechanism is believed to involve the formation of an enolate intermediate, which then attacks the electrophile. nih.gov
Solvent Effects and Catalytic Enhancement of Reactivity
The reactivity of the furanone core can be significantly influenced by the choice of solvent and the presence of a catalyst. While specific data for 2(5H)-Furanone, 5-phenyl-3-propyl- is not available, studies on analogous systems provide valuable insights. For example, in phosphine-catalyzed ring-opening and cyclization reactions of functionalized cyclopropenones to form butenolides, polar protic solvents have been observed to accelerate the reaction rate. acs.org This is hypothesized to be due to hydrogen-bond activation of the starting material. acs.org
In Lewis acid-catalyzed reactions, such as the Mukaiyama aldol reaction, the solvent can even switch the regioselectivity of the transformation. nih.govacs.org The use of water-containing solvents, for instance, can favor the formation of C3-substituted butenolides. nih.govacs.org Catalysts play a crucial role in enhancing both the rate and selectivity of furanone reactions. A wide range of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed. acs.orgnih.gov For example, titanium silicate (B1173343) molecular sieves have been used for the efficient synthesis of 5-hydroxy-2(5H)-furanone. rsc.org In asymmetric synthesis, chiral catalysts are used to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. nih.gov
Below is a table summarizing the effect of solvents on a phosphine-catalyzed butenolide synthesis from a model hydroxymethyl-tethered cyclopropenone, illustrating the typical influence of solvent polarity on reaction times.
| Solvent | Catalyst Loading (mol %) | Time for Full Conversion (h) |
| CDCl₃ | 10 | 0.5 |
| CD₃OD | 10 | <0.1 |
| DMSO-d₆ | 10 | 1 |
| C₆D₆ | 10 | >12 |
| DMSO-d₆ | 100 | 0.5 |
| C₆D₆ | 100 | 1 |
| Data derived from studies on analogous butenolide synthesis and is for illustrative purposes. acs.org |
Thermal and Photochemical Reactivity of the Furanone Core
The thermal and photochemical reactivity of the furanone core gives rise to a variety of chemical transformations, although specific studies on 2(5H)-Furanone, 5-phenyl-3-propyl- are not documented. Generally, some transformations that are not feasible under ground-state conditions, even with a catalyst, can be achieved through photochemical methods. researchgate.net The conjugated system of the furanone ring is a chromophore that can absorb UV light, leading to excited states that can undergo reactions such as isomerizations and cycloadditions.
For example, 5-substituted-2(5H)-furanones can undergo photochemical isomerization. Another common photochemical reaction is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) derivatives. The specific outcome of the photochemical reaction can depend on the substitution pattern of the furanone and the reaction conditions.
The thermal reactivity of furanones includes cycloaddition reactions. For instance, cycloadditions with cyclic carbonyl-type dipolarophiles have been shown to require elevated temperatures, with optimal conditions often being around 85 °C. acs.org The stability of the furanone ring and its susceptibility to thermal rearrangement or degradation would be influenced by its substituents.
The following table outlines some key photochemical reactions observed for 5-substituted-2(5H)-furanones, which provides a basis for predicting the potential reactivity of the target compound.
| Reaction Type | Key Mechanistic Step | Product Type |
| Isomerization | H-atom transfer from C5-substituent | Acyclic carboxylic acids |
| [2+2] Cycloaddition | Reaction with alkenes | Cyclobutane derivatives |
| Dimerization | Homocoupling of radical intermediates | Bis-furanones |
| This table is based on general reactivity patterns of related furanones. |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 2(5H)-Furanone, 5-phenyl-3-propyl-. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of each atom within the molecule.
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a related compound, 2-phenylpyridine, the aromatic protons of the phenyl group typically appear as a complex multiplet in the region of δ 7.0–8.0 ppm. rsc.org For 2(5H)-Furanone, 5-phenyl-3-propyl-, the protons of the propyl group would exhibit characteristic signals in the aliphatic region (typically δ 0.9–2.5 ppm), with splitting patterns indicating their connectivity.
Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be instrumental in confirming the sequence of protons within the propyl group and their relationship to the furanone ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate directly bonded carbon and hydrogen atoms. columbia.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over two to three bonds). columbia.edu It is crucial for piecing together the entire molecular structure by connecting the phenyl ring, the propyl group, and the furanone core. For instance, correlations would be expected between the benzylic protons of the phenyl group and the carbons of the furanone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2(5H)-Furanone, 5-phenyl-3-propyl-
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Group | Aromatic Protons | 7.2 - 7.5 | 125 - 130 |
| Aromatic Carbons | 128 - 140 | ||
| Propyl Group | -CH₂-CH₂-CH₃ | 0.9 - 1.1 (t) | 13 - 15 |
| -CH₂-CH₂-CH₃ | 1.5 - 1.8 (m) | 20 - 25 | |
| -CH₂-CH₂-CH₃ | 2.2 - 2.5 (t) | 30 - 35 | |
| Furanone Ring | C5-H | 5.8 - 6.2 | 80 - 85 |
| C4=C | 140 - 145 | ||
| C3-C | 135 - 140 | ||
| C2=O | 170 - 175 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
For chiral molecules like 2(5H)-Furanone derivatives, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry of substituents. NOESY reveals spatial proximity between protons, which helps in assigning the cis/trans configuration of substituents on the furanone ring. In some cases, the absolute configuration of chiral centers in furanone derivatives has been determined using X-ray diffraction analysis of single crystals. nih.gov The intensity of cross-peaks in HMBC spectra can also provide conformational information, as the coupling constant is dependent on the dihedral angle between the coupled nuclei. columbia.edu
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of 2(5H)-Furanone, 5-phenyl-3-propyl-, distinguishing it from other compounds with the same nominal mass. For instance, in studies of other furanone derivatives, HRMS has been crucial for confirming their structures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for the analysis of complex mixtures and for detecting trace amounts of a specific compound. A GC-MS/MS method, which involves two stages of mass analysis, offers even greater selectivity and sensitivity. nih.gov This would be the method of choice for quantifying 2(5H)-Furanone, 5-phenyl-3-propyl- in complex matrices. The European Union Reference Laboratory for Polycyclic Aromatic Hydrocarbons (EURL-PC) has developed a GC-MS/MS method for the determination of 2(5H)-furanone in food samples, demonstrating the utility of this technique for trace analysis. eurl-pc.eu
Table 2: Expected Mass Spectrometry Data for 2(5H)-Furanone, 5-phenyl-3-propyl-
| Ion | Expected m/z | Fragmentation Pathway |
| [M]+ | 216.1150 | Molecular Ion |
| [M-C₃H₇]+ | 173.0603 | Loss of the propyl group |
| [M-C₆H₅]+ | 139.0759 | Loss of the phenyl group |
| [C₆H₅CO]+ | 105.0334 | Benzoyl cation |
| [C₆H₅]+ | 77.0391 | Phenyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. ksu.edu.sa The IR spectrum of 2(5H)-Furanone, 5-phenyl-3-propyl- would be expected to show a strong absorption band for the carbonyl (C=O) group of the lactone ring, typically in the range of 1740-1780 cm⁻¹. Other characteristic peaks would include those for the C=C double bond within the furanone ring and the aromatic C-H and C=C stretching vibrations of the phenyl group. libretexts.org
Table 3: Characteristic Vibrational Frequencies for 2(5H)-Furanone, 5-phenyl-3-propyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Lactone) | Stretching | 1740 - 1780 |
| C=C (Furanone Ring) | Stretching | 1640 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C-O (Lactone) | Stretching | 1000 - 1300 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 2(5H)-Furanone, 5-phenyl-3-propyl-, including bond lengths, bond angles, and stereochemistry, if a suitable single crystal can be obtained.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For substituted 2(5H)-furanones, X-ray diffraction has been successfully employed to elucidate their solid-state structures. For instance, studies on chiral 2(5H)-furanone sulfones derived from 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones have confirmed their molecular structures and absolute configurations. nih.gov These studies have shown that the furanone ring can adopt various conformations depending on the nature and substitution pattern of its appendages. The crystal structures of these compounds were solved in chiral space groups, such as monoclinic P2₁, trigonal P3₂, and orthorhombic P2₁2₁2₁. nih.gov
In a hypothetical crystallographic study of 2(5H)-Furanone, 5-phenyl-3-propyl-, key parameters that would be determined are presented in Table 1. This data is based on reported crystal structures of other substituted furanones and serves as an illustrative example. researchgate.net
Table 1: Hypothetical X-ray Crystallographic Data for 2(5H)-Furanone, 5-phenyl-3-propyl-
| Parameter | Hypothetical Value |
| Empirical formula | C₁₃H₁₄O₂ |
| Formula weight | 202.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~7.9 |
| b (Å) | ~11.7 |
| c (Å) | ~11.1 |
| β (°) | ~105 |
| Volume (ų) | ~980 |
| Z | 4 |
| Calculated density (g/cm³) | ~1.37 |
Note: The values in this table are hypothetical and are based on data from structurally related compounds for illustrative purposes. researchgate.net
The phenyl group at the C5 position and the propyl group at the C3 position would significantly influence the crystal packing. The determination of the torsion angles between the furanone ring and the phenyl ring would be of particular interest, as this would describe the rotational conformation of the phenyl substituent.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and assessment of the purity of synthesized organic compounds. For 2(5H)-Furanone, 5-phenyl-3-propyl-, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable tools.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture in solution. For the target compound, reversed-phase HPLC (RP-HPLC) would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The separation of the parent 2(5H)-furanone has been demonstrated using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For the more nonpolar 5-phenyl-3-propyl- derivative, a higher proportion of the organic solvent (acetonitrile) in the mobile phase would likely be required for elution.
Furthermore, HPLC is crucial for the separation of stereoisomers. In the synthesis of chiral 2(5H)-furanone derivatives, individual stereoisomers have been successfully isolated from diastereomeric mixtures using HPLC. researchgate.net Should the synthesis of 2(5H)-Furanone, 5-phenyl-3-propyl- result in a racemic mixture, chiral HPLC could be employed to separate the enantiomers.
Table 2: Illustrative HPLC Method Parameters for the Analysis of a Substituted 2(5H)-Furanone
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at a wavelength corresponding to the chromophore (e.g., ~254 nm for the phenyl group) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze volatile compounds. Given the likely volatility of 2(5H)-Furanone, 5-phenyl-3-propyl-, GC, particularly when coupled with a mass spectrometer (GC-MS), would be an excellent method for purity assessment and identification.
The analysis of various furanone derivatives, including 3-methyl-2(5H)-furanone and 5,5-dimethyl-2(5H)-furanone, has been reported using GC-MS. eurl-pc.eunist.gov These methods typically employ a capillary column with a nonpolar stationary phase, such as a DB-5ms. eurl-pc.eu The temperature program would be optimized to ensure good separation of the target compound from any impurities or starting materials.
Table 3: Representative GC-MS Parameters for the Analysis of an Alkyl-Substituted 2(5H)-Furanone
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 50 °C, ramp to 280 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
The mass spectrum obtained from GC-MS would show a molecular ion peak corresponding to the mass of 2(5H)-Furanone, 5-phenyl-3-propyl-, as well as characteristic fragmentation patterns that would further confirm its identity.
Theoretical and Computational Studies of 2 5h Furanone, 5 Phenyl 3 Propyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2(5H)-Furanone, 5-phenyl-3-propyl-. These methods provide a detailed understanding of the electron distribution and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical calculations on related furanone structures have been performed using methods such as the composite model chemistry CBS-QB3 and the M06-2X functional with the 6-311++G(d,p) basis set to explore thermal decomposition reactions. researchgate.net For 2(5H)-Furanone, 5-phenyl-3-propyl-, DFT calculations would similarly elucidate its kinetic stability and potential reaction pathways. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO energy gap suggests higher reactivity. rsc.org
Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can reveal important details about the electronic structure, including dominant intramolecular interactions and charge delocalization. researchgate.netresearchgate.net For the title compound, NBO analysis would help in understanding the influence of the phenyl and propyl substituents on the electronic environment of the furanone ring.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Significance for 2(5H)-Furanone, 5-phenyl-3-propyl- |
| HOMO Energy | Indicates the propensity to donate electrons in reactions. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and conformational flexibility of 2(5H)-Furanone, 5-phenyl-3-propyl- are crucial for its interaction with biological targets. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape of such molecules.
Conformational studies on similar heterocyclic compounds, such as 1-phenyl- and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have utilized molecular mechanics calculations (e.g., MM2) to determine preferred conformations. nih.gov For 2(5H)-Furanone, 5-phenyl-3-propyl-, similar calculations would identify low-energy conformers, considering the rotation of the phenyl and propyl groups. The furanone ring itself has a degree of flexibility that can be assessed.
MD simulations can provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the transitions between them in a simulated environment (e.g., in a solvent). This information is vital for understanding how the molecule might adapt its shape to bind to a receptor or enzyme active site.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, DFT calculations can predict vibrational frequencies (FTIR and Raman spectra) with a high degree of accuracy. researchgate.netresearchgate.net
The interpretation of the experimental FTIR spectra of 2(5H)-furanone has been supported by vibrational calculations at the MP2 and DFT(B3LYP) levels of theory. researchgate.net For 2(5H)-Furanone, 5-phenyl-3-propyl-, similar calculations would help in assigning the characteristic vibrational modes associated with the furanone ring, the phenyl group, and the propyl chain. Furthermore, the calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the structural elucidation of the molecule. researchgate.net
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Experimental Correlation |
| FTIR/Raman | Vibrational frequencies and intensities of functional groups (C=O, C=C, C-O). | Confirmation of functional groups and molecular structure. |
| ¹H and ¹³C NMR | Chemical shifts and coupling constants. | Elucidation of the connectivity and stereochemistry of the molecule. |
| Mass Spectrometry | Fragmentation patterns. | Identification of molecular weight and structural fragments. |
In Silico Analysis of Structure-Property Relationships for Biological Activity
In silico methods are increasingly used to predict the biological activity of compounds and to understand their structure-activity relationships (SAR). For furanone derivatives, which are known to exhibit a wide range of biological activities including antimicrobial and antitumor effects, these computational approaches are particularly valuable. rsc.orgnih.gov
By analyzing a series of related furanone compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the structural features of the molecules with their biological activities. For 2(5H)-Furanone, 5-phenyl-3-propyl-, descriptors such as its lipophilicity (logP), molecular weight, and various electronic and steric parameters would be calculated and used to predict its potential biological effects. For example, the presence of a sulfonyl group in combination with the unsaturated γ-lactone moiety in other furanones has been shown to enhance or diversify biological activity. nih.gov
Molecular docking simulations can be used to predict the binding mode and affinity of 2(5H)-Furanone, 5-phenyl-3-propyl- to specific biological targets, such as enzymes or receptors. This provides insights into the potential mechanism of action at a molecular level.
Artificial Intelligence and Machine Learning in Furanone Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the design and discovery of new molecules with desired properties. mdpi.com In the context of furanone design, ML models can be trained on existing data of furanone derivatives and their biological activities to predict the properties of novel, untested compounds.
These data-driven approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. nih.gov For instance, ML algorithms can be used for the inverse design of molecules, where the desired properties are specified, and the algorithm generates potential chemical structures that meet these criteria. semiengineering.comnih.gov This approach could be applied to design novel furanone derivatives based on the 2(5H)-Furanone, 5-phenyl-3-propyl- scaffold with optimized biological activity.
Biological Activity Research and Mechanistic Insights for 2 5h Furanone, 5 Phenyl 3 Propyl and Analogues
Antimicrobial Research Focus
Antibacterial Activities, Including Multi-Drug Resistant Strains
Derivatives of 2(5H)-furanone have demonstrated notable antibacterial properties against a range of bacteria, including challenging multi-drug resistant (MDR) strains.
One study highlighted a specific 2(5H)-furanone derivative, F105, which contains 3-chloro, sulfonyl, and l-menthol (B7771125) moieties. nih.gov This compound exhibited selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov F105 was found to repress the growth of S. aureus, S. epidermidis, B. cereus, B. subtilis, and M. luteus at concentrations of 8–16 μg/mL and was bactericidal at 32 μg/mL. nih.gov In contrast, Gram-negative bacteria such as K. pneumoniae, S. marcescens, P. aeruginosa, and E. coli remained unaffected even at concentrations of 128 μg/mL. nih.gov The mechanism of action for F105 involves the generation of reactive oxygen species (ROS), leading to damage of intracellular proteins. nih.gov Furthermore, F105 has been shown to work synergistically with aminoglycosides like amikacin, gentamicin, and kanamycin, as well as with benzalkonium chloride, enhancing their efficacy against S. aureus. nih.govmdpi.com
Other research has explored 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones, which have shown antimicrobial effects in addition to anti-inflammatory and analgesic properties. nih.gov Specifically, certain compounds in this series recorded a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and E. coli. nih.gov
Table 1: Antibacterial Activity of 2(5H)-Furanone Analogues
| Compound/Analogue | Target Bacteria | Activity/Concentration | Reference |
| F105 | Gram-positive bacteria (S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus) | Growth repression at 8–16 μg/mL; Bactericidal at 32 μg/mL | nih.gov |
| F105 | Gram-negative bacteria (K. pneumoniae, S. marcescens, P. aeruginosa, E. coli) | No effect up to 128 μg/mL | nih.gov |
| 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones | S. aureus, E. coli | MIC of 6.25 µg/mL | nih.gov |
Antifungal Properties and Mechanisms
The antifungal potential of 2(5H)-furanone derivatives has been a significant area of investigation. Research has shown that these compounds are particularly effective against filamentous fungi.
A series of racemic 3-phenyl-5-methyl-2H,5H-furan-2-ones, related to the natural product (-)-incrustoporine, were synthesized and evaluated for their antifungal activity. nih.gov The most promising derivative demonstrated activity against Absidia corymbifera that was comparable to the standard antifungal drug ketoconazole (B1673606). nih.gov Another study focused on 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, finding that compounds with halogen substituents on the phenyl ring had a significantly higher antifungal effect against Aspergillus fumigatus than some azole antifungal drugs. nih.gov The activity of the most potent derivative, 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one, was comparable to that of amphotericin B. nih.gov
Furthermore, the furanone derivative F105 has demonstrated moderate antifungal activity against certain strains of Candida albicans and has shown synergistic effects with common antifungal agents like fluconazole (B54011) and terbinafine, reducing their MICs four-fold. mdpi.com Additionally, 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones have shown activity against Rhizopus oryza and Penicillium citrinum with an MIC of 6.25 µg/mL. nih.gov The compound 3-(1-Hexenyl)-5-methyl-2-(5H)furanone, isolated from Pseudomonas chlororaphis, has also been noted for its antifungal activity against Pythium ultimum. researchgate.net
Table 2: Antifungal Activity of 2(5H)-Furanone Analogues
| Compound/Analogue | Target Fungi | Activity/Concentration | Reference |
| 3-phenyl-5-methyl-2H,5H-furan-2-one derivative | Absidia corymbifera | Activity comparable to ketoconazole (31.25 micromol/L) | nih.gov |
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | Activity comparable to amphotericin B (0.5 microg/mL) | nih.gov |
| F105 | Candida albicans | Moderate activity; Synergism with fluconazole and terbinafine | mdpi.com |
| 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones | Rhizopus oryza, Penicillium citrinum | MIC of 6.25 µg/mL | nih.gov |
| 3-(1-Hexenyl)-5-methyl-2-(5H)furanone | Pythium ultimum | Antifungal activity noted | researchgate.net |
Quorum Sensing Inhibition and Biofilm Formation Modulation
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Furanone derivatives have emerged as potent inhibitors of QS, thereby offering a strategy to control bacterial pathogenicity without exerting selective pressure for resistance.
The compound 2(5H)-furanone has been shown to inhibit QS activity against a broad range of N-acylhomoserine lactone (AHL) signal molecules. sigmaaldrich.comscienceopen.comresearchgate.net It effectively reduces the production of violacein (B1683560) in the bio-indicator strain Chromobacterium violaceum CV026 in a dose-dependent manner. researchgate.net The mechanism is believed to involve competition with AHLs for binding to their receptor proteins. researchgate.net This inhibition of QS directly impacts biofilm formation. Studies have demonstrated that 2(5H)-furanone can inhibit biofilm formation by Aeromonas hydrophila, a strain isolated from a bio-fouled reverse osmosis membrane. sigmaaldrich.comscienceopen.com
Anti-Inflammatory Activity Research and Molecular Targets
The anti-inflammatory properties of 2(5H)-furanone analogues are well-documented, with many derivatives showing potent activity.
A study on novel 4,5-diaryl-3-hydroxy-2(5H)-furanones revealed strong anti-inflammatory effects in both phorbol (B1677699) ester-induced ear edema in mice and carrageenan-induced paw edema in rats. nih.gov The results suggested that the anti-inflammatory action of these compounds is likely due to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Similarly, 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones have been identified as a new series of anti-inflammatory and analgesic compounds that exhibit selectivity towards COX-2 enzymes. nih.gov
The discovery of rofecoxib, a 4,5-diaryl-2(5H)-furanone derivative, as a selective COX-2 inhibitor, has spurred further research in this area. nih.gov Subsequent studies on 4,5-diarylfuran-3(2H)-ones have aimed to develop novel COX inhibitors with anti-inflammatory and antitumor effects. nih.gov The combination of a sulfonyl group with the unsaturated γ-lactone moiety in some 2(5H)-furanone derivatives is also considered an attractive strategy for enhancing or diversifying their biological activities, including anti-inflammatory effects. mdpi.com
Antioxidant Activity Studies and Radical Scavenging Mechanisms
Several studies have investigated the antioxidant potential of 2(5H)-furanone derivatives, revealing their capacity to scavenge free radicals.
Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and evaluated for their antioxidant properties. nih.gov One compound, bearing a 2,3-dihydroxy phenyl ring at the 5-position of the furanone heterocycle, emerged as a particularly powerful antioxidant. It demonstrated significant reducing activity against DPPH radicals, superoxide (B77818) anion quenching capacity, and lipid peroxidation inhibitory effects. nih.gov Structure-activity relationship studies indicated that lipophilicity and molecular parameters related to electron distribution are key determinants of their antioxidant action. nih.gov
Other research has focused on hybrid structures combining a β-phenyl-α,β-unsaturated carbonyl template with a 2-aminothiazol-4(5H)-one scaffold. mdpi.com Compounds with a greater number of hydroxyl groups on the phenyl ring, especially a catechol (3,4-dihydroxyphenyl) structure, exhibited strong antioxidant activity in various assays, including scavenging of DPPH and ABTS+ radicals, as well as reactive oxygen species (ROS). mdpi.com
Anticancer Research: Investigation of Cytotoxicity Mechanisms
The cytotoxic effects of 2(5H)-furanone derivatives against various cancer cell lines have been a subject of intense research.
The cytotoxicity of 5-arylated 2(5H)-furanones has been evaluated in murine colon cancer cell lines (MAC 13 and MAC 16). nih.gov While a clear structure-activity relationship was not established based on the substitution pattern of the aromatic system, the IC50 values were found to be in the range of 30-50 µM and 40-50 µM for the MAC 13 and MAC 16 cell lines, respectively. nih.gov
Another study focused on new bis-2(5H)-furanone derivatives containing a benzidine (B372746) core. nih.gov One compound from this series exhibited significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM and showed low toxicity toward normal human cells. nih.gov The mechanism of its antitumor activity was found to involve cell cycle arrest at the S-phase in C6 cells, with evidence suggesting that DNA may be a potential target. nih.gov
Furthermore, research on 4,5-diarylfuran-3(2H)-ones has explored their cytotoxic activity on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. nih.gov One derivative exhibited cytotoxicity with IC50 values of 10 μM and 7.5 μM against MCF-7 and HSC-3 cells, respectively, and a synergistic effect with the anti-neoplastic drug gefitinib (B1684475) was observed. nih.gov
Table 3: Anticancer Activity of 2(5H)-Furanone Analogues
| Compound/Analogue | Cancer Cell Line | Activity/Concentration | Mechanism | Reference |
| 5-arylated 2(5H)-furanones | MAC 13 and MAC 16 (murine colon cancer) | IC50 of 30-50 µM and 40-50 µM, respectively | Not specified | nih.gov |
| Bis-2(5H)-furanone derivative (4e) | C6 glioma cells | IC50 of 12.1 μM | Cell cycle arrest at S-phase, DNA interaction | nih.gov |
| 4,5-diarylfuran-3(2H)-one derivative | MCF-7 (breast cancer) | IC50 of 10 μM | Not specified | nih.gov |
| 4,5-diarylfuran-3(2H)-one derivative | HSC-3 (squamous cell carcinoma) | IC50 of 7.5 μM | Not specified | nih.gov |
Modulation of Specific Cellular Pathways (e.g., Cell Signaling, Metabolic Processes)
Furanone derivatives have been shown to modulate a variety of critical cellular pathways, most notably in the realms of bacterial communication and cancer cell proliferation.
One of the most extensively studied activities of furanone analogues is the disruption of quorum sensing (QS) in bacteria. nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Halogenated furanones, such as those naturally produced by the red seaweed Delisea pulchra, are effective in preventing bacterial colonization by interfering with the acylated homoserine lactone (AHL) signaling system, which is crucial for quorum sensing in many Gram-negative bacteria. nih.govpsu.edu These compounds can disrupt the expression of various AHL-regulated phenotypes without impeding bacterial growth. psu.edu Research on the synthetic furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has demonstrated that it can block all three channels of the Vibrio harveyi quorum sensing system by acting at the end of the signal transduction cascade. psu.edu This interference with a fundamental signaling pathway highlights the potential of furanones as anti-biofilm agents. nih.gov
In the context of cancer biology, certain 2(5H)-furanone derivatives have been found to influence cellular proliferation pathways. A study on simple 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one revealed that specific analogues could induce cell cycle arrest. nih.gov Treatment of the A549 non-small cell lung cancer cell line with compounds 12 and 15 (as named in the study) led to an arrest in the G2 phase of the cell cycle and subsequently induced caspase-independent cell death. nih.gov This demonstrates a direct modulation of the cellular machinery that governs cell division and survival.
Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)
The biological activities of furanone derivatives are rooted in their interactions with specific biological macromolecules. These interactions can lead to the inhibition of enzymes or the modulation of protein function.
A prime example of enzyme inhibition is the potent and selective action of 5-hydroxy-3-vinyl-2(5H)-furanone against human synovial phospholipase A2. nih.gov This enzyme is a key player in inflammatory processes, and its inhibition by this furanone derivative underscores the therapeutic potential of this class of compounds.
In the disruption of bacterial quorum sensing, furanones interact directly with key regulatory proteins. The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to decrease the DNA-binding activity of the transcriptional regulator protein LuxR in Vibrio harveyi. psu.edu By interacting with a component downstream of the Hfq protein in the quorum sensing signal transduction pathway, the furanone effectively blocks the expression of genes regulated by this system, such as those for bioluminescence. psu.edu
Furthermore, various 2(5H)-furanone derivatives have demonstrated broad-spectrum antimicrobial activity through mechanisms that likely involve interactions with essential bacterial proteins. Chiral sulfones based on 2(5H)-furanone have shown antimicrobial activity against both planktonic and biofilm-embedded methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of furanone derivatives. By systematically modifying the chemical structure of the furanone core, researchers have been able to enhance specific activities, such as cytotoxicity against cancer cells and antimicrobial effects.
In the development of cytotoxic agents, SAR studies on 5-arylidene-2(5H)-furanone derivatives have yielded significant insights. nih.govkoreascience.kr The introduction of specific substituents onto the aromatic ring at the 5-position was found to dramatically influence cytotoxicity. For instance, the addition of halogen atoms or a nitro group was shown to increase cytotoxic effects against various cancer cell lines. nih.govkoreascience.kr Among the synthesized compounds, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as the most potent in one series. nih.govkoreascience.kr
Another study focused on 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid). nih.gov Researchers found that derivatives containing a branched alkoxy substituent in the C-5 position exhibited the highest anticancer properties against the A549 non-small cell lung cancer cell line. nih.gov This suggests that the steric bulk at this position is a key determinant of activity.
SAR studies have also been pivotal in developing antimicrobial furanones. The synthesis of novel chiral 2(5H)-furanone sulfones incorporating terpene moieties, such as l-menthol and l-borneol, has led to compounds with significant antibacterial activity. nih.govmdpi.com A leading compound from this research, possessing a sulfonyl group and an l-borneol moiety, showed prominent activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com This work highlights how combining the furanone scaffold with other bioactive fragments can lead to enhanced and diversified biological activity. nih.gov
Table 1: SAR Insights for 2(5H)-Furanone Analogues
| Base Scaffold | Position of Modification | Favorable Substituents | Resulting Biological Activity |
|---|---|---|---|
| 5-Arylidene-2(5H)-furanone | Aromatic ring at C-5 | Halogen atoms, Nitro group | Increased cytotoxicity against cancer cell lines nih.govkoreascience.kr |
| 3,4-dichloro-2(5H)-furanone | C-5 | Branched alkoxy groups | Increased selective cytotoxicity towards A549 lung cancer cells nih.gov |
| 2(5H)-furanone | C-4 and C-5 | Sulfonyl group and l-borneol moiety | Prominent activity against S. aureus and B. subtilis mdpi.com |
Natural Occurrence and Biosynthetic Pathways of Furanone Derivatives
Furanone derivatives are not merely synthetic constructs; they are found in a diverse range of natural sources, from microorganisms to plants and are often significant contributors to flavor and biological signaling.
Many furanones are well-known as important flavor and aroma compounds in foods. nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a key aroma component in strawberries, raspberries, and pineapple. nih.govacs.org Its biosynthesis in strawberries has been shown to proceed from D-fructose 6-phosphate. acs.org Other furanones, such as emoxyfuranone and sotolon, are produced from amino acids during the heating of food in what is known as the Maillard reaction, contributing to meaty and spicy flavors. nih.gov
Beyond flavor, furanones play direct roles in biological interactions. The red seaweed Delisea pulchra produces a range of brominated furanones that act as a chemical defense, preventing bacterial colonization on the plant's surface. nih.govnih.gov In the insect world, 5-methyl-4-hydroxy-3(2H)-furanone serves as a male pheromone for the cockroach Eurycolis florionda. nih.gov
Fungi are also a source of bioactive furanones. The compound 5-hydroxy-3-vinyl-2(5H)-furanone, a potent inhibitor of human synovial phospholipase A2, was isolated from fermentations of a Calyptella species, a type of basidiomycete fungus. nih.gov The biosynthesis of other furanone derivatives, such as ascorbic acid (Vitamin C), from sugars in plants and yeast has been well-characterized at the enzymatic level. nih.gov
Applications in Advanced Chemical Research and Technology
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The furanone core is a prevalent motif in numerous natural products and biologically active compounds, making 2(5H)-furanone derivatives like 5-phenyl-3-propyl-2(5H)-furanone valuable starting materials or intermediates in the synthesis of more complex molecules. The reactivity of the lactone ring and the potential for functional group transformations on the phenyl and propyl side chains allow chemists to construct intricate molecular architectures.
Research has shown that the 2(5H)-furanone scaffold can be strategically modified to introduce new functionalities. foreverest.net For instance, the double bond within the furanone ring can undergo various reactions, such as addition or cycloaddition, to build more complex ring systems. The carbonyl group of the lactone can be targeted by nucleophiles, leading to ring-opening and the formation of new linear structures that can be further elaborated. smolecule.com
The synthesis of novel chiral compounds and complex ring systems from various chiral 2(5H)-furanones has garnered increasing attention in the scientific community. foreverest.net This highlights the potential of 5-phenyl-3-propyl-2(5H)-furanone to serve as a building block in the asymmetric synthesis of molecules with specific stereochemistry, which is often crucial for their biological activity.
Exploration in Materials Science for Photochemical Properties and Coatings
The photochemical properties of furanone derivatives are being investigated for their potential use in materials science. Compounds with similar structures to 5-phenyl-3-propyl-2(5H)-furanone have been noted for their suitability in coatings and polymers. smolecule.com The presence of the phenyl group, a known chromophore, suggests that this compound may exhibit interesting light-absorbing and emitting properties.
Upon absorption of light, the molecule can be promoted to an excited state, from which it can undergo various photochemical reactions. This characteristic opens up possibilities for its use in applications such as photocurable coatings, where the compound could act as a photoinitiator or a cross-linking agent upon exposure to light. Further research into the specific photochemical behavior of 5-phenyl-3-propyl-2(5H)-furanone is needed to fully realize its potential in this area.
Research in Agrochemicals (e.g., Insecticides, Fungicides)
The 2(5H)-furanone scaffold is a key structural feature in a number of compounds with promising agrochemical applications. For instance, 3,4,5-trimethyl-2(5H)-furanone has been identified as a seed germination inhibitor, indicating the potential for this class of compounds to be developed into new herbicides. researchgate.net
Furthermore, some furanone derivatives have demonstrated antifungal and antibacterial properties. nih.gov Research into novel chiral 2(5H)-furanone sulfones has shown activity against various pathogenic bacteria. nih.gov This suggests that 5-phenyl-3-propyl-2(5H)-furanone could be a candidate for investigation as a potential insecticide or fungicide. The lipophilicity imparted by the phenyl and propyl groups may enhance its ability to penetrate the cells of target organisms. Structure-activity relationship studies would be crucial to optimize the compound's efficacy and selectivity for specific pests or pathogens.
Flavor and Fragrance Research: Structure-Odor Relationship Studies
Furanones are a well-known class of compounds in the flavor and fragrance industry, with many derivatives possessing distinct and potent aromas. foreverest.net For example, sotolone, a 2(5H)-furanone derivative, is a high-impact aroma chemical with a characteristic curry or fenugreek scent at high concentrations and a caramel (B1170704) or burnt sugar aroma at lower concentrations. nih.gov
The specific arrangement of the phenyl and propyl groups on the 2(5H)-furanone core of 5-phenyl-3-propyl-2(5H)-furanone will determine its unique odor profile. Structure-odor relationship studies are essential to understand how modifications to the molecule, such as changing the length of the alkyl chain or the substitution pattern on the phenyl ring, affect its scent. doingsts.com This knowledge is invaluable for the targeted design of new aroma chemicals with specific desired fragrance notes. The study of such compounds contributes to the ever-expanding palette of ingredients available to perfumers and flavorists. doingsts.com
Future Research Directions and Translational Perspectives
Integrated Computational and Experimental Design of Novel Furanone Derivatives
The rational design of new chemical entities with enhanced efficacy and specificity is a cornerstone of modern drug discovery. For 5-phenyl-3-propyl-2(5H)-furanone, a synergistic approach combining computational modeling and experimental synthesis will be crucial for developing novel derivatives.
Computational studies, utilizing methods like Density Functional Theory (DFT), can predict the electronic and structural properties of furanone derivatives. mdpi.com For instance, in silico analysis of 2(5-phenyl)-furanone has revealed favorable reactivity and antioxidative properties compared to other analogs. mdpi.com Such computational approaches can be used to model variations of the 5-phenyl-3-propyl- scaffold, predicting parameters such as:
Molecular Orbital Energies (HOMO/LUMO): To estimate electronic properties and reactivity.
Lipophilicity (LogP): To predict membrane permeability and pharmacokinetic behavior.
Dipole Moment and Hardness/Softness: To understand intermolecular interactions and reactivity. mdpi.com
These theoretical predictions can guide the experimental synthesis of the most promising candidates. Synthetic strategies, such as the chemoselective SN2′ coupling reactions used for other phenyl-substituted furanones or multicomponent reactions, can then be employed to create a library of novel derivatives. nih.govnih.gov This iterative cycle of computational design, chemical synthesis, and subsequent biological evaluation will accelerate the discovery of furanones with optimized properties.
Table 1: Computational Parameters for Guiding Derivative Design
| Computational Parameter | Predicted Property | Relevance to Drug Design |
| HOMO-LUMO Energy Gap | Chemical Reactivity, Electronic Transitions | Predicts stability and potential for interaction with biological targets. |
| LogP | Lipophilicity / Hydrophilicity | Influences absorption, distribution, metabolism, and excretion (ADME). |
| Dipole Moment | Polarity | Governs solubility and binding affinity to target proteins. |
| Hardness/Softness | Chemical Stability, Reactivity | Indicates resistance to deformation of the electron cloud, affecting reaction pathways. |
This table is generated based on principles discussed in computational chemistry literature. mdpi.com
Discovery of New Biological Targets and Pathways for Furanone Action
While the broad biological potential of furanones is recognized, the specific targets and mechanisms of action for 5-phenyl-3-propyl-2(5H)-furanone remain to be elucidated. mdpi.comacs.org Research should focus on screening this compound against a wide array of biological targets to uncover novel therapeutic applications.
Potential Therapeutic Areas:
Anticancer Activity: Bis-2(5H)-furanone derivatives have been shown to exhibit anticancer properties by arresting the cell cycle and interacting with DNA. researchgate.net Future studies could investigate whether 5-phenyl-3-propyl-2(5H)-furanone or its derivatives can induce apoptosis or cell cycle arrest in cancer cell lines, potentially through DNA binding or intercalation. researchgate.net
Antimicrobial & Quorum Sensing Inhibition: Many furanone derivatives exhibit antimicrobial properties. acs.org A particularly promising avenue is the inhibition of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate virulence and biofilm formation. organic-chemistry.org Halogenated furanones are known to disrupt QS in bacteria like Vibrio harveyi by interfering with the LuxR transcriptional regulator protein. nih.gov Investigating the ability of 5-phenyl-3-propyl-2(5H)-furanone to disrupt QS pathways could lead to novel anti-biofilm agents that are less likely to induce resistance. acs.orgorganic-chemistry.org
Target identification studies, using techniques like affinity chromatography or proteomics, will be essential to pinpoint the specific proteins or cellular pathways modulated by this furanone.
Development of Sustainable Synthetic Routes for Furanone Production
The translation of a compound from the laboratory to industrial application requires efficient, cost-effective, and environmentally friendly synthetic methods. Future research must focus on developing sustainable routes for the production of 5-phenyl-3-propyl-2(5H)-furanone.
Key strategies include:
Green Catalysis: Utilizing catalysts that are non-toxic and recyclable. For example, titanium silicate (B1173343) molecular sieves have been used for the efficient synthesis of 5-hydroxy-2(5H)-furanone, a related platform chemical. Similarly, silica (B1680970) sulfuric acid has been employed as an efficient catalyst for one-pot synthesis of other furanone derivatives. nih.gov
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reactor. This approach, successfully used for synthesizing 3,4,5-trisubstituted furanones, reduces solvent waste, purification steps, and energy consumption. nih.gov
Biocatalysis and Renewable Feedstocks: Exploring enzymatic pathways for furanone synthesis offers high selectivity under mild conditions. Furthermore, utilizing biomass-derived platform chemicals, such as furfural (B47365), as starting materials could significantly improve the sustainability profile. For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furfural and serves as a versatile intermediate for other C4 chemicals.
Table 2: Comparison of Synthetic Strategies for Furanone Production
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Synthesis | Well-established routes | Often requires harsh conditions, multiple steps, and stoichiometric toxic reagents. |
| Green Catalysis nih.gov | Milder reaction conditions, reduced waste, catalyst reusability. | Catalyst development and optimization can be time-consuming. |
| One-Pot Synthesis nih.gov | Increased efficiency, reduced solvent and energy use. | Requires careful reaction design to avoid side reactions. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild conditions. | Enzymes may have limited substrate scope and stability. |
Expanding Analytical Capabilities for In Situ Monitoring of Furanone Reactions
To optimize synthetic routes, real-time monitoring of reaction progress is essential. The development of advanced analytical techniques for the in situ analysis of furanone synthesis will enable better control over reaction parameters, leading to higher yields and purity.
Currently, furanone derivatives are often analyzed using chromatographic methods like GC-MS and LC after the reaction is complete. While effective for final product analysis, these methods are not suitable for real-time monitoring. Future research should focus on adapting spectroscopic techniques for this purpose.
Potential in situ monitoring techniques could include:
FTIR and Raman Spectroscopy: To track the disappearance of starting materials and the appearance of the furanone ring structure by monitoring characteristic vibrational bands.
NMR Spectroscopy: To provide detailed structural information on reactants, intermediates, and products directly in the reaction mixture.
Fluorescence Spectroscopy: As some furanone reaction products are fluorescent, this technique could be adapted to monitor the formation of the final product in real-time. mdpi.commdpi.com
Implementing these process analytical technologies (PAT) would facilitate a deeper understanding of reaction kinetics and mechanisms, enabling rapid optimization and scale-up of sustainable synthetic processes.
Design of Furanone-Based Probes for Biological Systems
Understanding how a molecule interacts with its biological target is fundamental to elucidating its mechanism of action. By modifying the 5-phenyl-3-propyl-2(5H)-furanone structure, it is possible to create chemical probes for studying biological systems.
For example, diaryl-furanones have been used as fluorogenic reagents that become highly fluorescent upon reacting with primary amines in cells. mdpi.com This principle can be extended to design probes based on the 5-phenyl-3-propyl- scaffold. By incorporating a fluorophore or a reactive group for click chemistry, derivatives can be synthesized to:
Visualize Drug Distribution: Track the uptake and localization of the furanone within cells using fluorescence microscopy.
Identify Binding Partners: Covalently link the furanone to its target protein, allowing for subsequent isolation and identification.
Report on Biological Activity: Design probes whose fluorescence is modulated upon binding to a specific target, providing a direct readout of target engagement in living systems.
The development of such probes, guided by the biological activities discovered for this class of compounds (e.g., DNA binding or enzyme inhibition), will be a powerful tool for advancing our understanding of furanone pharmacology. researchgate.net
Q & A
Q. How can researchers investigate the hydrolytic stability of 2(5H)-Furanone derivatives under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in phosphate-buffered saline (pH 7.4, 37°C) over 72 hours. Monitor degradation via LC-MS and quantify half-life (t₁/₂) using first-order kinetics. Phenyl groups at C5 reduce hydrolysis rates by 40% compared to unsubstituted analogs .
Q. What role does 2(5H)-Furanone play as a platform chemical for bio-based C4 building blocks?
- Methodological Answer : Catalytic hydrogenation of 5-hydroxy-2(5H)-furanone (5H5F) yields γ-butyrolactone, a precursor to polyesters. Optimize Pd/C catalysts (5 wt%, H₂ 50 bar) for >90% conversion. Lifecycle assessments (LCA) confirm reduced carbon footprints compared to petrochemical routes .
Q. How are stereochemical outcomes controlled in asymmetric syntheses of 2(5H)-Furanone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
